2-Methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a synthetic organic compound belonging to the class of heterocyclic compounds. It features a unique molecular structure that integrates a pyrimidine ring with an azetidine component, which is further substituted with a pyrazole moiety. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and applications in drug development.
This compound can be classified as a heterocyclic organic compound, characterized by the presence of multiple rings containing different elements, primarily nitrogen. The specific molecular formula for 2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is with a molecular weight of approximately 232.25 g/mol. Its synthesis and characterization are crucial for understanding its properties and potential applications in various scientific fields.
The synthesis of 2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine generally involves several key steps:
These synthetic routes can be optimized for industrial production, focusing on maximizing yield and purity while minimizing environmental impacts through techniques like continuous flow chemistry.
The molecular structure of 2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can be represented by its canonical SMILES notation: CC1=NC(=NC=C1)CNC2=C(NC(=N2)N)C=C(C=N2)C
.
The structure contains multiple nitrogen atoms, which contribute to its potential reactivity and interactions with biological targets.
The chemical reactivity of 2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can be explored through various reactions:
These reactions are essential for developing derivatives with enhanced biological activity or altered physical properties.
The mechanism of action for 2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific biological targets such as enzymes or receptors:
The exact pathways depend on the specific biological context, making further research necessary to elucidate its full pharmacological profile.
The physical properties of 2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not available |
These properties are critical for determining the compound's behavior in different environments, including biological systems.
2-Methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several potential applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: